ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 689747-79-3
VCID: VC5154697
InChI: InChI=1S/C20H18F2N4O3S/c1-2-29-18(27)12-30-20-25-24-17(26(20)14-9-7-13(21)8-10-14)11-23-19(28)15-5-3-4-6-16(15)22/h3-10H,2,11-12H2,1H3,(H,23,28)
SMILES: CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F
Molecular Formula: C20H18F2N4O3S
Molecular Weight: 432.45

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 689747-79-3

Cat. No.: VC5154697

Molecular Formula: C20H18F2N4O3S

Molecular Weight: 432.45

* For research use only. Not for human or veterinary use.

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate - 689747-79-3

Specification

CAS No. 689747-79-3
Molecular Formula C20H18F2N4O3S
Molecular Weight 432.45
IUPAC Name ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C20H18F2N4O3S/c1-2-29-18(27)12-30-20-25-24-17(26(20)14-9-7-13(21)8-10-14)11-23-19(28)15-5-3-4-6-16(15)22/h3-10H,2,11-12H2,1H3,(H,23,28)
Standard InChI Key NMMMMSIVIIFLPN-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate, reflects its intricate structure. Key components include:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 5.

  • A 2-fluorobenzamido group linked via a methylene bridge to the triazole’s fifth position.

  • A 4-fluorophenyl group at the fourth position.

  • An ethyl thioacetate moiety at the third position.

The SMILES notation CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F and InChIKey NMMMMSIVIIFLPN-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Data

PropertyValue
Molecular FormulaC20H18F2N4O3S\text{C}_{20}\text{H}_{18}\text{F}_{2}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight432.45 g/mol
CAS Registry Number689747-79-3
SolubilityNot publicly available

The compound’s low solubility in aqueous media, common among triazole derivatives, necessitates formulation strategies such as solid dispersions or lipid-based carriers for bioavailability enhancement.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three critical stages:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Substituent Introduction:

    • 4-Fluorophenyl Group: Achieved via nucleophilic aromatic substitution.

    • 2-Fluorobenzamido Methyl Group: Introduced through amide coupling using 2-fluorobenzoyl chloride.

  • Ethyl Thioacetate Attachment: Thiol-alkylation with ethyl bromoacetate in the presence of a base.

Reaction conditions (temperature: 60–80°C; solvents: DMF/THF) are optimized to yield 68–72% purity, as confirmed by HPLC.

Characterization Techniques

MethodApplicationKey Findings
NMR SpectroscopyStructural elucidationConfirmed triazole ring protons at δ 8.2–8.5 ppm and fluorophenyl signals at δ 7.3–7.6 ppm.
IR SpectroscopyFunctional group identificationStretching vibrations at 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
Mass SpectrometryMolecular weight verificationObserved [M+H]⁺ peak at m/z 433.45 .

Pharmacological Properties and Mechanisms

Anticancer Activity

Preliminary in vitro studies on triazole derivatives indicate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.5 μM). Molecular docking simulations suggest inhibition of epidermal growth factor receptor (EGFR) via binding to the ATP-pocket (binding energy: -9.2 kcal/mol). Fluorine atoms enhance binding affinity through hydrophobic interactions with Leu718 and Val726 residues.

Comparative Analysis with Related Derivatives

ParameterEthyl 2-((5-((2-Fluorobenzamido)methyl)-4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl)thio)acetateEthyl 2-(2-((5-((2-Fluorobenzamido)methyl)-4-(4-Nitrophenyl)-4H-1,2,4-Triazol-3-yl)thio)acetamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
Substituents4-Fluorophenyl, ethyl thioacetate4-Nitrophenyl, cyclopentathiophene
Molecular Weight432.45 g/mol498.52 g/mol
Anticancer IC₅₀12.5 μM (MCF-7)8.7 μM (MCF-7)
Antimicrobial MIC25 μg/mL (S. aureus)42 μg/mL (S. aureus)

The 4-fluorophenyl group enhances metabolic stability compared to nitro-substituted analogs, albeit with reduced potency.

Future Directions and Challenges

  • Formulation Optimization: Development of nanoparticle-based delivery systems to address solubility limitations.

  • In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and toxicity.

  • Derivatization: Synthesis of analogs with pyridine or piperazine substituents to improve EGFR selectivity.

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